4-(Trifluoromethoxy)phenylacetic acid
Overview
Description
4-(Trifluoromethoxy)phenylacetic acid is a compound that is related to various trifluoromethylated phenylboronic acids and phenylacetic acid derivatives. These compounds are of interest due to their physicochemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, α-(Trifluoromethyl)phenylacetic acid was synthesized from the cyanohydrin of ααα-trifluoroacetophenone, which involved steps such as hydrogenolysis and acidic hydrolysis to achieve good overall yield . Another related compound, 2, 4, 5-Trifluorophenylacetic acid, was synthesized from 1, 2, 4, 5-tetrafluorobenzene and ethyl cyanoacetate through substitution and hydrolysis decarboxylation processes, providing a new pathway for its synthesis .
Molecular Structure Analysis
The molecular and crystal structures of related (trifluoromethoxy)phenylboronic acids were determined using single crystal XRD methods. It was found that hydrogen-bonded dimers are the basic structural motifs in the solid state. For the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is formed, which is weaker than that in the analogous -OCH3 derivative .
Chemical Reactions Analysis
In the context of chemical reactions, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the trifluoromethyl group can influence the reactivity of related compounds . Additionally, trifluoromethanesulfonic acid was used to catalyze Friedel-Crafts alkylations, indicating that trifluoromethylated compounds can participate in such reactions .
Physical and Chemical Properties Analysis
The introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids influences their acidity, which varies depending on the position of the substituent. The ortho isomer was found to be the least acidic among the isomers studied . The physicochemical properties of these compounds, such as their acidity, are important for their potential applications in various chemical reactions and interactions with biological targets, as indicated by docking studies showing possible interactions with bacterial enzymes .
Scientific Research Applications
Biodegradation of Aromatic Compounds
Biodegradation by Escherichia coli : A comprehensive review of the catabolism of aromatic compounds by Escherichia coli covers several aromatic acids and amines. This indicates the organism's ability to utilize such compounds as carbon and energy sources, highlighting the ecological and biochemical research relevance of understanding the degradation pathways of aromatic compounds, including potentially 4-(Trifluoromethoxy)phenylacetic acid (Díaz et al., 2001).
Environmental Fate and Toxicology
Herbicide 2,4-D Research : Though directly focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), studies provide insights into the environmental fate, toxicological profiles, and degradation of herbicides. This information can be valuable for research into the environmental impact and degradation pathways of related phenylacetic acid derivatives (Islam et al., 2017).
Chemical Stability and Degradation
Stability of Nitisinone : A study on the stability and degradation products of nitisinone, a compound with a trifluoromethoxy group similar to 4-(Trifluoromethoxy)phenylacetic acid, provides insights into the stability of such compounds under different conditions, identifying major degradation products and their stability. This could inform research into the chemical stability and potential degradation pathways of 4-(Trifluoromethoxy)phenylacetic acid and similar compounds (Barchańska et al., 2019).
Pharmacological Potential
Phenolic Acids and Biological Effects : Chlorogenic acid, a phenolic compound, has been extensively studied for its diverse biological and pharmacological effects. This suggests that research into phenolic acids like 4-(Trifluoromethoxy)phenylacetic acid could explore similar therapeutic potentials, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018).
Safety And Hazards
4-(Trifluoromethoxy)phenylacetic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTIBXQPXBUWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380471 | |
Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenylacetic acid | |
CAS RN |
4315-07-5 | |
Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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